molecular formula C13H18Cl2N4O B1487065 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride CAS No. 1177287-65-8

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride

Cat. No.: B1487065
CAS No.: 1177287-65-8
M. Wt: 317.21 g/mol
InChI Key: HSYHNDRIZRDSIV-UHFFFAOYSA-N
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Description

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. The quinazolin-4(3H)-one core is a privileged structure known for a wide spectrum of biological activities . This particular derivative is especially relevant for investigations targeting the central nervous system. Research on structurally similar quinazolinone-piperazine hybrids has demonstrated promising anticonvulsant properties in models like the Maximal Electroshock (MES) test, suggesting potential for the development of new therapeutic agents for seizure disorders . Furthermore, piperazinyl quinazolinone compounds are being explored as high-affinity ligands for the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1) . Targeting this subunit is a key strategy in neuropharmacology for researching novel treatments for neuropathic pain and other neurological conditions, as it modulates neurotransmitter release and synaptic excitability . The incorporation of the piperazine moiety enhances the molecule's potential for interaction with various neurological targets, making this dihydrochloride salt a valuable reagent for probing new pathways in drug discovery. This product is intended for research applications only.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;;/h1-4,14H,5-9H2,(H,15,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYHNDRIZRDSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride typically follows these steps:

  • Step 1: Formation of the quinazolin-4-one core
    The quinazolin-4-one scaffold is prepared via cyclization reactions involving anthranilic acid derivatives or related intermediates.

  • Step 2: Introduction of the piperazin-1-ylmethyl substituent
    This is achieved by reacting the quinazolinone intermediate bearing a suitable leaving group (e.g., halomethyl) with piperazine under reflux conditions in an appropriate solvent, often ethanol or acetonitrile.

  • Step 3: Formation of the dihydrochloride salt
    The free base of 2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one is converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications.

Detailed Preparation Procedure from Literature

A representative synthesis described by Panwar et al. (2011) and related quinazolinone derivatives provides insight into the preparation methods:

Step Reagents & Conditions Description Yield & Characterization
1 Quinazolin-4-one precursor Prepared via cyclization of anthranilic acid derivatives -
2 Piperazine (0.7 mmol), anhydrous sodium carbonate (1.5 g), absolute ethanol, reflux 12 h Nucleophilic substitution of quinazolinone intermediate with piperazine Yield: 84%; mp 179-181°C; Rf = 0.71 (cyclohexane:ethyl acetate)
3 Removal of excess amine and ethanol by distillation, treatment with 5% sodium bicarbonate solution, filtration, drying Purification step to isolate free base -
4 Treatment with HCl to form dihydrochloride salt Formation of dihydrochloride salt to improve stability -

Spectroscopic Data :

  • IR (KBr): 1701 cm⁻¹ (C=O), 1610 cm⁻¹ (aromatic C=C), 1570 cm⁻¹ (C=N), 1302 cm⁻¹ (C-N), 1162 cm⁻¹ (C-O-C)
  • ¹H NMR (CDCl₃): Aromatic protons 7.52-6.51 ppm (multiplet, 4H), piperazine CH₂ signals at 2.90 and 2.67 ppm, methylene (-CH₂-) at 2.51 ppm, NH proton at 1.90 ppm
  • MS: Molecular ion peak at m/z 245.28

Alternative Synthetic Routes and Modifications

A recent study (Deng et al., 2025) on quinazolin-4(3H)-one derivatives with piperazine substituents outlines a hybridization strategy combining the quinazolinone scaffold with piperazine rings and other fragments. Although the focus is on biological activity, the synthesis involves:

  • Reductive amination of quinazolinone intermediates with piperazine derivatives using sodium triacetoxyborohydride as a reducing agent in acetonitrile under nitrogen atmosphere.

  • Purification by extraction and recrystallization to obtain the target compound.

Comparative Table of Preparation Parameters

Parameter Method 1 (Nucleophilic substitution) Method 2 (Reductive amination)
Starting material Quinazolin-4-one with halomethyl group Quinazolin-4-one aldehyde or ketone intermediate
Piperazine reagent Piperazine free base Piperazine or substituted piperazine
Reaction solvent Absolute ethanol Anhydrous acetonitrile
Reaction conditions Reflux, 12 hours Room temperature or mild heating under nitrogen
Base used Anhydrous sodium carbonate Sodium triacetoxyborohydride (reducing agent)
Purification Distillation, washing, recrystallization Extraction, washing, recrystallization
Yield ~84% 70-80% (varies with substituents)

Research Findings on Preparation Efficacy

  • The nucleophilic substitution method provides a straightforward and high-yielding route to the target compound, suitable for scale-up.

  • Reductive amination allows for more structural diversity but may require careful control of reaction conditions to avoid side reactions.

  • The formation of the dihydrochloride salt is critical for pharmaceutical formulation, improving water solubility and compound stability.

  • Spectroscopic and elemental analyses confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different alkyl or aryl groups.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Several studies have indicated that quinazoline derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Activity
    • The compound demonstrates antimicrobial properties against a range of pathogens. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
  • Neuropharmacological Effects
    • The potential anticonvulsant activity of quinazoline derivatives has been explored. Studies suggest that 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride may modulate neurotransmitter systems, providing therapeutic benefits in seizure disorders .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cell lines demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c release and activation of caspases .

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to standard antibiotics, thereby suggesting its potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of breast cancer cell growth
AntimicrobialEffective against Gram-positive/negative bacteria
AnticonvulsantPotential modulation of neurotransmitters

Mechanism of Action

The mechanism by which 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Dihydrochloride Salts in Biogenic Amines

Compounds like putrescine dihydrochloride and cadaverine dihydrochloride () are biogenic amines involved in food spoilage analysis. Key differences include:

  • Structural Backbone: The quinazolinone core contrasts with the linear polyamine structures of putrescine/cadaverine.
  • Solubility: Both classes exhibit high water solubility due to dihydrochloride salt formation, but the quinazolinone derivative’s aromatic system may reduce hygroscopicity compared to aliphatic biogenic amines .
  • Applications: Biogenic amines are biomarkers in food safety, whereas quinazolinones are typically drug candidates, highlighting divergent roles despite shared salt formulations.

Pharmaceutical Dihydrochlorides: Chirality and Polymorphism

  • Levocetirizine Dihydrochloride (): A non-sedative antihistamine with a chiral center (R-enantiomer). In contrast, the quinazolinone compound’s piperazine moiety lacks chirality unless additional stereogenic centers exist. Chirality impacts receptor selectivity; levocetirizine’s efficacy relies on stereoselective H1 receptor binding, whereas the quinazolinone’s activity may depend on planar aromatic interactions .
  • Capmatinib Dihydrochloride (): A non-chiral MET inhibitor with pH-dependent solubility and controlled polymorphism.

Hydrochloride Salts in Thiazolidinediones

  • Pioglitazone Hydrochloride (): A mono-hydrochloride salt of a thiazolidinedione antidiabetic agent. Unlike the dihydrochloride form, mono-salts may offer lower solubility but sufficient bioavailability for oral administration. The quinazolinone’s dual HCl groups could enable faster dissolution, advantageous for injectable formulations .

Comparative Data Table

Property 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one Dihydrochloride Putrescine Dihydrochloride Levocetirizine Dihydrochloride Capmatinib Dihydrochloride
Core Structure Quinazolinone Linear polyamine Benzoxazine Imidazo[1,2-b]pyridazine
Chirality Likely achiral Achiral Chiral (R-enantiomer) Non-chiral
Solubility High (pH-dependent) High High pH-dependent
Hygroscopicity Moderate (inferred) High Low Slightly hygroscopic
Primary Use Pharmacological agent (hypothetical) Food safety biomarker Antihistamine Antineoplastic
Key Reference

Research Findings and Implications

  • Salt Form Optimization: The dihydrochloride group in the quinazolinone compound likely surpasses mono-salts (e.g., pioglitazone HCl) in solubility, critical for parenteral delivery .
  • Stability Considerations: Unlike capmatinib, which exhibits polymorphism, the quinazolinone derivative’s stability may depend on piperazine’s conformational flexibility, necessitating rigorous crystallographic analysis .
  • Stereochemical Impact: If chiral analogs exist, enantiomeric separation (as in levocetirizine) could enhance target specificity, though current evidence suggests a non-chiral structure .

Biological Activity

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C12H14Cl2N4O
Molecular Weight 303.17 g/mol
CAS Number 1177287-65-0

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The piperazine moiety enhances its lipophilicity, facilitating better penetration into cells and interaction with hydrophobic binding sites of proteins. This interaction can modulate enzyme activities and influence cellular signaling pathways, contributing to its pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a study demonstrated that compounds similar to 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one exhibited significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity against tumor cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A5HT-2912

Anti-inflammatory Activity

Quinazolinone derivatives have also shown promising anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, certain derivatives exhibited significant reductions in paw volume, indicating their potential as anti-inflammatory agents. The percentage inhibition of edema was notably high for some tested compounds .

Table 2: Anti-inflammatory Activity in Animal Models

CompoundDose (mg/kg)Paw Volume (mL) at 6h% Inhibition
Control-2.00-
Standard1001.0846
Compound A51.3234

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinazolinone derivatives:

  • Study on Anticancer Effects : A series of quinazolinone derivatives were synthesized and tested for their anticancer properties against various cell lines. The study concluded that modifications at specific positions on the quinazolinone scaffold could enhance cytotoxicity .
  • Anti-inflammatory Evaluation : In a model assessing the anti-inflammatory activity through cotton pellet-induced granuloma formation in rats, several derivatives demonstrated significant reductions in granuloma weight compared to controls, underscoring their therapeutic potential .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride
Reactant of Route 2
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2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride

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